4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFDTKEACRCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN\O. The compound features a pyrrolidinone ring substituted with a chlorophenyl group, which is crucial for its biological activity.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth at specific concentrations.
- Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly in vitro against various cancer cell lines. Notably, it has shown cytotoxic effects on human leukemia and breast cancer cells, suggesting its potential as a lead compound in cancer therapy .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The chlorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions are believed to modulate the activity of specific enzymes or receptors, leading to the observed biological effects.
- Cell Cycle Arrest and Apoptosis : In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis through activation of intrinsic apoptotic pathways. This includes upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | |
| Anticancer | HL-60 (Leukemia) | 20 µM | |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on HL-60 leukemia cells, researchers found that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blotting showed increased levels of cleaved caspase-3 and PARP, confirming the activation of apoptotic pathways .
Pharmacokinetics
Pharmacokinetic studies have suggested that the compound possesses favorable absorption characteristics. In vivo studies demonstrated that oral administration resulted in adequate bioavailability, although further optimization is required to enhance its therapeutic index.
Scientific Research Applications
Medicinal Chemistry
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one is investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a scaffold for the development of novel therapeutic agents targeting various diseases, particularly neurological disorders and cancers.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that modifications to the chlorophenyl group significantly influenced the compound's ability to inhibit tumor growth in vitro .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions such as nucleophilic substitutions and cyclizations.
Data Table: Reaction Pathways
| Reaction Type | Example Reaction | Products Generated |
|---|---|---|
| Nucleophilic Substitution | This compound + Nucleophile | Substituted Pyrrolidinones |
| Cyclization | Reaction with aldehydes | Tetrahydropyridines |
| Oxidation | Using KMnO₄ or CrO₃ | Ketones or Carboxylic Acids |
Biological Studies
The biological activities of this compound are under exploration, particularly its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific protein targets, modulating cellular pathways.
Case Study: Antimicrobial Properties
In vitro assays have shown that the compound exhibits significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Comparison with Similar Compounds
Substituent Variations in Pyrrolidin-2-one Derivatives
The following table summarizes key structural and functional differences between 4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one and its analogues:
| Compound Name | Substituents | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | 4-(3-Cl-C₆H₄), 4-CH₃ | 209.67 g/mol | Lactam, Chlorophenyl, Methyl | Moderate lipophilicity, rigid backbone |
| 4-(3-Chlorophenyl)pyrrolidin-2-one | 4-(3-Cl-C₆H₄) | 195.63 g/mol | Lactam, Chlorophenyl | Lower steric bulk, higher polarity |
| (4R)-4-(3-Bromo-4-Cl-C₆H₃)pyrrolidin-2-one | 4-(3-Br-4-Cl-C₆H₃) | 274.55 g/mol | Lactam, Bromo, Chlorophenyl | Increased halogen size, heavier atom |
| 5-(3-Cl-C₆H₄)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one | 5-(3-Cl-C₆H₄), 4-CH₂OH, 1-CH₃ | 255.72 g/mol | Lactam, Hydroxymethyl, Methyl | Enhanced hydrophilicity |
| 4-Cl-5-[4-(3-Cl-C₆H₄)piperazino]-2-(4-MeO-C₆H₄)-3(2H)-pyridazinone | Piperazino, 4-MeO-C₆H₄, Cl | 431.32 g/mol | Piperazine, Methoxy, Chlorophenyl | Basic nitrogen, extended conjugation |
Spectroscopic and Analytical Comparisons
- Mass Spectrometry :
- The chlorine atom in 4-(3-chlorophenyl) derivatives produces distinct isotopic patterns (e.g., M+2 peaks). Fragmentation pathways differ; for example, loss of HCl is common in chlorophenyl-containing ions .
- Hydroxymethyl-substituted analogues (e.g., ) show fragmentation via dehydration (loss of H₂O), contrasting with methyl-substituted derivatives .
- Raman Spectroscopy :
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The 3-chlorophenyl group increases electrophilicity of the lactam carbonyl, enhancing reactivity toward nucleophiles compared to non-halogenated analogues .
- Lipophilicity : Methyl substitution increases logP values (e.g., ~2.1 for 4-methyl vs. ~1.8 for unsubstituted pyrrolidin-2-one), favoring membrane permeability .
- Hydrogen Bonding: Hydroxymethyl groups () introduce additional H-bond donors, improving aqueous solubility but reducing blood-brain barrier penetration .
Preparation Methods
General Synthetic Strategy
The typical synthetic route to 4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one involves the acylation of 4-methylpyrrolidin-2-one with 3-chlorobenzoyl chloride under anhydrous conditions in the presence of a base. This method is analogous to the synthesis of 4-(2-bromophenyl)-4-methylpyrrolidin-2-one, which has been described in detail and shares a similar reaction mechanism and conditions.
- Reactants: 3-chlorobenzoyl chloride + 4-methylpyrrolidin-2-one
- Base: Triethylamine or similar organic base to neutralize HCl formed
- Solvent: Anhydrous solvents such as dichloromethane or chloroform
- Conditions: Low temperature to avoid side reactions, inert atmosphere to prevent moisture interference
The reaction proceeds via nucleophilic acyl substitution where the nitrogen of the pyrrolidinone attacks the acyl chloride carbonyl, forming the desired amide bond.
Detailed Reaction Conditions and Purification
| Step | Description |
|---|---|
| Starting Materials | 3-Chlorobenzoyl chloride, 4-methylpyrrolidin-2-one |
| Base | Triethylamine (1.1 equivalents) |
| Solvent | Anhydrous dichloromethane or chloroform |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 to 6 hours depending on scale |
| Work-up | Quench with water, extract organic layer |
| Purification | Recrystallization from suitable solvents or column chromatography (silica gel) |
| Yield | Typically moderate to high (60-85%) depending on reaction optimization |
Industrial and Scale-Up Considerations
- Continuous Flow Reactors: For industrial-scale synthesis, continuous flow reactors provide enhanced control over temperature and mixing, leading to improved yield and reproducibility.
- Automated Systems: Automation reduces human error and allows for precise control of reagent addition and reaction monitoring.
- Purity Control: Post-reaction purification is critical to remove unreacted starting materials and side products, ensuring high purity of the final compound.
Related Synthetic Methods and Analogues
While direct synthetic routes for this compound are scarce, related compounds such as 1-(3-chloro-phenyl)piperazine derivatives have been synthesized via multi-step reactions involving 3-chloroaniline and chloroethyl amines, as detailed in patent CN104402842A. Although this patent focuses on piperazine intermediates, it demonstrates the feasibility of incorporating 3-chlorophenyl groups into nitrogen-containing heterocycles under mild conditions, which can be conceptually extended to pyrrolidinone derivatives.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Core Reaction | Acylation of 4-methylpyrrolidin-2-one with 3-chlorobenzoyl chloride |
| Base Used | Triethylamine or equivalent |
| Solvent | Anhydrous dichloromethane or chloroform |
| Temperature Range | 0°C to room temperature |
| Reaction Time | 2–6 hours |
| Purification | Recrystallization or silica gel chromatography |
| Typical Yield | 60–85% |
| Industrial Scale-up | Continuous flow reactors, automation, stringent purity control |
| Related Synthetic Routes | Multi-step synthesis of 3-chlorophenyl-substituted nitrogen heterocycles (e.g., piperazines) |
Research Findings and Observations
- The acylation method is favored due to its straightforwardness, mild conditions, and high selectivity.
- Maintaining anhydrous conditions is critical to prevent hydrolysis of the acyl chloride and side reactions.
- The choice of base and solvent significantly influences yield and purity.
- Analogous syntheses of halogenated phenyl-pyrrolidinones support the general applicability of this method.
- Industrial methods emphasize process intensification and automation to improve efficiency and reproducibility.
Q & A
Basic: What synthetic routes are effective for synthesizing 4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via cyclization reactions or multi-step condensation. For example, base-catalyzed cyclization of intermediates containing chlorophenyl and pyrrolidinone moieties is a common approach. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical:
- Catalysts : Palladium or copper catalysts enhance coupling reactions for aryl-chloro bond formation, as seen in analogous pyridine-based syntheses .
- Solvents : Anhydrous conditions with trace water (e.g., DMF or toluene) improve cyclization efficiency by stabilizing intermediates .
- Yield optimization : Stepwise purification (e.g., column chromatography) and monitoring reaction progress via TLC or HPLC can mitigate side reactions. Reported yields for similar pyrrolidinone derivatives range from 67% to 81% under optimized conditions .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
A combination of techniques is essential:
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the pyrrolidin-2-one carbonyl signal typically appears at ~175–180 ppm in 13C NMR .
- X-ray crystallography : Resolves stereochemistry and bond angles. Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 10.35 Å, b = 9.23 Å) provide definitive proof of molecular geometry .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹) .
Advanced: How can stereochemical ambiguities in derivatives of this compound be resolved?
Methodological Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- X-ray diffraction : Absolute configuration determination via anomalous scattering in crystallography, as demonstrated for (R)- and (S)-configured pyrrolidinone analogs .
- Dynamic NMR : Analyze diastereotopic protons or restricted rotation in derivatives to infer stereochemistry .
Advanced: How should researchers address contradictions in reported reaction mechanisms for pyrrolidinone derivatives?
Methodological Answer:
- Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., radical scavengers) can clarify pathways. For example, base-catalyzed cyclization may proceed via enolate intermediates, while acid conditions favor carbocation pathways .
- Computational studies : Density Functional Theory (DFT) calculations predict transition states and energy barriers, reconciling divergent experimental outcomes .
- Control experiments : Test solvent effects (e.g., anhydrous vs. protic) to isolate variables, as trace water can alter reaction trajectories .
Advanced: What computational strategies predict the pharmacological activity of this compound analogs?
Methodological Answer:
- Molecular docking : Screen analogs against target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger. Validate with in vitro assays.
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity data from structurally related compounds .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .
Methodological: What safety protocols are critical when handling hazardous intermediates during synthesis?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to chlorinated intermediates .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization .
- Emergency measures : In case of inhalation or skin contact, immediate decontamination (e.g., water flushing) and medical consultation are mandatory, as per SDS guidelines for related pyrrolidinones .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent variation : Systematically modify the chlorophenyl group (e.g., para vs. meta substitution) or the pyrrolidinone methyl group to assess steric/electronic effects .
- Bioisosteric replacement : Replace the pyrrolidinone ring with morpholine or piperidone to evaluate ring size impact on activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using crystallographic data from active analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
